molecular formula C13H9BrFNO3 B8030966 1-(Benzyloxy)-2-bromo-5-fluoro-4-nitrobenzene

1-(Benzyloxy)-2-bromo-5-fluoro-4-nitrobenzene

Cat. No.: B8030966
M. Wt: 326.12 g/mol
InChI Key: CEZKOFUCIIFJBC-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-5-fluoro-4-nitrobenzene is an organic compound that belongs to the class of substituted benzene derivatives. This compound is characterized by the presence of benzyloxy, bromo, fluoro, and nitro functional groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(Benzyloxy)-2-bromo-5-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction, typically using benzyl alcohol and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(Benzyloxy)-2-bromo-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds, using palladium catalysts and appropriate boronic acids or alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-5-fluoro-4-nitrobenzene has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.

    Environmental Chemistry: The compound is used in the synthesis of sensors and catalysts for environmental monitoring and remediation.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-5-fluoro-4-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

1-(Benzyloxy)-2-bromo-5-fluoro-4-nitrobenzene can be compared with other substituted benzene derivatives, such as:

    1-(Benzyloxy)-2-chloro-5-fluoro-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(Benzyloxy)-2-bromo-4-nitrobenzene: Lacks the fluorine atom, which may influence its electronic properties and reactivity.

    1-(Benzyloxy)-2-bromo-5-fluoro-4-aminobenzene:

The uniqueness of this compound lies in the specific combination of substituents, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-bromo-4-fluoro-5-nitro-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZKOFUCIIFJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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